molecular formula C17H14Cl2N4OS B2653945 N-(2-chlorobenzyl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide CAS No. 1226434-34-9

N-(2-chlorobenzyl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide

Cat. No. B2653945
CAS RN: 1226434-34-9
M. Wt: 393.29
InChI Key: GQBMVIJJZBFBMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide, also known as CB-103, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. CB-103 belongs to the class of thiazole-containing compounds, which have been reported to exhibit various biological activities.

Scientific Research Applications

Structural Analysis and Metabolic Stability

Metabolic Stability Enhancement through Heterocyclic Analogues : Investigations into the metabolic stability of PI3Kα and mTOR inhibitors led to the exploration of 6,5-heterocycles as alternatives to benzothiazole rings. This was aimed at reducing metabolic deacetylation, with compounds such as imidazopyridazine showing similar in vitro potency and in vivo efficacy to the initial compounds, while demonstrating improved metabolic stability (Stec et al., 2011).

Corrosion Inhibition

Long Alkyl Side Chain Acetamide Derivatives as Corrosion Inhibitors : Acetamide derivatives, including those with long alkyl side chains, have been synthesized and evaluated for their efficiency as corrosion inhibitors. These studies involved the characterization of compounds and their physical properties, demonstrating their potential in protecting steel against corrosion in acidic and oil medium environments (Yıldırım & Cetin, 2008).

Antitumor and Antioxidant Evaluation

N-Substituted-2-Amino-1,3,4-Thiadiazoles : The synthesis and evaluation of various N-substituted-2-amino-1,3,4-thiadiazoles have been conducted, showing promising antitumor and antioxidant activities. These compounds were characterized by various spectroscopic methods and tested for their biological activities, highlighting their potential in medical research (Hamama et al., 2013).

Heterocyclic Compound Synthesis

Pyrazole, 1,3-Thiazole, and 1,3,4-Thiadiazole Derivatives : The synthesis of new compounds incorporating pyrazole, 1,3-thiazole, and 1,3,4-thiadiazole derivatives has been undertaken, exploring their potential applications in various scientific fields. These endeavors include the development of compounds with significant biological or chemical activity, demonstrating the versatility of heterocyclic chemistry (Dawood et al., 2011).

Molecular Docking and Photovoltaic Efficiency

Ligand-Protein Interactions and Photovoltaic Efficiency : Spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs have been conducted, including ligand-protein interactions and photovoltaic efficiency modeling. These studies aim to evaluate the compounds' potential in dye-sensitized solar cells and their interaction with biological targets, offering insights into their multifaceted applications (Mary et al., 2020).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4OS/c18-12-5-6-15(20-9-12)23-17-22-13(10-25-17)7-16(24)21-8-11-3-1-2-4-14(11)19/h1-6,9-10H,7-8H2,(H,21,24)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBMVIJJZBFBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CC2=CSC(=N2)NC3=NC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.